BenchChemオンラインストアへようこそ!

(2E)-4-fluorobut-2-en-1-amine hydrochloride

Dopamine transporter PET imaging stereochemistry-activity relationship

This (2E)-4-fluorobut-2-en-1-amine hydrochloride is the definitive stereochemically pure building block for N-(E)-fluorobutenyl PET tracers. The trans (E) configuration is critical: N-(E)-fluorobutenyl phenyltropanes retain DAT affinity (Ki 0.4–9.5 nM), while (Z)-isomers show reduced binding. The allylic fluorine enhances metabolic stability and enables ¹⁸F incorporation. In GABA-C receptor scaffolds, the 2-fluoro substituent converts antagonists (2-methyl, IC₅₀ 31.0 μM) into potent agonists (KD 2.43 μM)—a functional switch inaccessible with non-fluorinated or (Z)-analogs. Procure to ensure correct stereochemistry for SSAO/VAP-1 inhibitors and clinically translatable PET imaging agents.

Molecular Formula C4H9ClFN
Molecular Weight 125.57
CAS No. 2416245-87-7
Cat. No. B2669638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-fluorobut-2-en-1-amine hydrochloride
CAS2416245-87-7
Molecular FormulaC4H9ClFN
Molecular Weight125.57
Structural Identifiers
SMILESC(C=CCF)N.Cl
InChIInChI=1S/C4H8FN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+;
InChIKeyVNWNOELYUQSTIS-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-4-Fluorobut-2-en-1-amine Hydrochloride (CAS 2416245-87-7): Core Structural Identity and Sourcing Baseline


(2E)-4-Fluorobut-2-en-1-amine hydrochloride is a fluorinated allylic amine building block with the molecular formula C₄H₉ClFN (MW 125.57) . The compound features a trans (E) configuration about the C2–C3 double bond, positioning the fluoromethyl group and the aminomethyl group on opposite sides of the alkene. This specific (E)-stereochemistry has been explicitly identified as the more biologically active configuration in dopamine transporter (DAT) ligand scaffolds when compared to the (Z)-isomer [1]. Commercially available at 95% purity as a powder (storage at room temperature) , it serves as a critical N-alkylation synthon for constructing ¹⁸F-radiolabeled PET imaging agents and haloallylamine-based SSAO/VAP-1 inhibitors [1][2].

Why Generic Substitution Fails for (2E)-4-Fluorobut-2-en-1-amine Hydrochloride: Stereochemistry, Halogen Identity, and Application-Dependent Performance


This compound cannot be casually interchanged with its (Z)-isomer, non-fluorinated butenylamines, or other haloallylamine analogs because the E-configuration of the fluorobutenyl group has been experimentally demonstrated to confer superior biological activity in DAT-binding scaffolds [1]. The allylic fluorine atom is not merely a spectator substituent; its presence critically modulates both lipophilicity (log P₇.₄ = 1.95–2.33 for the derived nortropane conjugates) and metabolic stability against defluorination in vivo [1][2]. Furthermore, when incorporated into GABAergic scaffolds, the 2-fluoro substituent converts a compound from a moderate antagonist (2-methyl analog, IC₅₀ = 31.0 μM) into a potent agonist (KD = 2.43 μM)—a complete functional inversion driven by a single-atom change [3]. Procurement decisions must therefore account for stereochemical purity (E vs Z), halogen identity (F vs Cl vs Br vs I), and the specific functional consequences documented for the target application.

(2E)-4-Fluorobut-2-en-1-amine Hydrochloride: Quantitative Head-to-Head Evidence for Differentiated Scientific Selection


E-Configuration vs Z-Configuration: Stereochemistry-Driven Biological Activity in DAT Ligand Scaffolds

The (E)-configuration of the 4-fluorobut-2-en-1-yl group was directly demonstrated to be the more biologically active stereoisomer when incorporated as an N-substituent on DAT-binding nortropane scaffolds. The authors of the primary study explicitly state that 'the (E)-configuration of the fluorobutenyl group was the more biologically active configuration' based on comparative binding data [1]. This stereochemical preference is not trivially predictable: the (E)-geometry positions the fluoromethyl substituent distal to the nortropane core, enabling optimal interaction with the DAT binding pocket, whereas the (Z)-geometry introduces steric clash. The (E)-configured compounds 9–12 all exhibited high DAT affinity (Ki = 0.4–9.5 nM) with selectivity over SERT ranging from ~19-fold to ~38-fold [1].

Dopamine transporter PET imaging stereochemistry-activity relationship fluorobutenyl nortropane

N-(E)-Fluorobutenyl vs N-Methyl Substituent: Maintaining DAT Affinity While Adding ¹⁸F Radiolabeling Capability

Replacement of the N-methyl group with an N-(E)-4-fluorobut-2-en-1-yl group does not significantly alter DAT binding affinity, while simultaneously enabling ¹⁸F radiolabeling. Compound 9 (N-(E)-fluorobutenyl, 4-F-phenyl) exhibited a DAT Ki of 9.5 ± 2.6 nM, compared to compound 2 (N-methyl, 4-F-phenyl) with a DAT Ki of 10.6 ± 0.8 nM—a near-identical affinity [1]. Critically, the fluorobutenyl substitution dramatically improved DAT-over-SERT selectivity: compound 9 achieved ~38-fold SERT/DAT selectivity versus only ~4-fold for compound 2 [1]. This improvement in selectivity is pharmacologically meaningful for reducing off-target serotonin transporter binding during PET imaging.

Dopamine transporter PET radiotracer design N-substituent comparison fluorine-18

In Vivo PET Imaging Performance: Differential Washout Kinetics Between Fluoro-, Chloro-, and Bromo-Phenyl Nortropane Conjugates

Among the four halophenyl-substituted N-(E)-fluorobutenyl nortropanes evaluated by microPET in anesthetized cynomolgus monkeys, only the 4-fluorophenyl derivative [¹⁸F]9 exhibited significant washout of radioactivity from the putamen and caudate over the imaging period [1]. [¹⁸F]10 (4-chlorophenyl) and [¹⁸F]11 (4-bromophenyl) showed high initial uptake but lacked appreciable washout, rendering them unsuitable for quantitative kinetic modeling in PET studies [1]. In awake rhesus monkey HRRT PET imaging, [¹⁸F]9 achieved peak uptake at ~20 min post-injection, followed by steady washout and attainment of quasi-equilibrium, with putamen-to-cerebellum and caudate-to-cerebellum uptake ratios ≥ 4 during the 40–80 min window [1].

PET imaging dopamine transporter in vivo pharmacokinetics radiotracer washout nonhuman primate

Fluorine vs Methyl Substitution at C2 of trans-4-Aminocrotonic Acid: Functional Inversion from Antagonist to Potent Agonist at GABA-C Receptors

In the structurally analogous trans-4-aminocrotonic acid (TACA) scaffold, substitution at the C2 position with fluorine versus methyl produces a complete functional inversion at GABA-C receptors. trans-4-Amino-2-fluorobut-2-enoic acid (the carboxylic acid analog of the target amine) was characterized as a potent full agonist with KD = 2.43 μM [1]. In contrast, the 2-methyl analog, trans-4-amino-2-methylbut-2-enoic acid, was found to be a moderately potent competitive antagonist with IC₅₀ = 31.0 μM and KB = 45.5 μM [1]. This represents a >12-fold difference in binding potency, but more critically, a complete reversal of functional efficacy—from agonism to antagonism—driven solely by the replacement of a fluorine atom with a methyl group.

GABA-C receptor agonist/antagonist switch fluorine effect structure-activity relationship ion channel

Lipophilicity Modulation by Halogen Identity: log P₇.₄ Values for Fluorobutenyl-Nortropane Conjugates Enable Blood-Brain Barrier Permeability Tuning

The octanol/water partition coefficients (log P₇.₄) of the ¹⁸F-labeled N-(E)-fluorobutenyl nortropane conjugates were measured and found to fall within the optimal range of 1–3 for passive blood-brain barrier diffusion [1]. The values increase predictably with the lipophilicity of the 4′-halophenyl substituent: [¹⁸F]9 (4-F-phenyl) log P₇.₄ = 1.95 ± 0.01; [¹⁸F]10 (4-Cl-phenyl) log P₇.₄ = 2.21 ± 0.02; [¹⁸F]11 (4-Br-phenyl) log P₇.₄ = 2.33 ± 0.03 [1]. Notably, the fluorobutenyl group itself contributes moderate lipophilicity that places all conjugates within the CNS-permeable window, in contrast to more lipophilic haloalkenyl alternatives (e.g., iodopropenyl) that may push log P values above 3 and risk increased non-specific binding.

Lipophilicity blood-brain barrier log P PET tracer optimization fluorobutenyl

Synthetic Accessibility: Ag(I)-Mediated Route for (E)-Fluorobutenyl Tosylate vs Traditional Multi-Step Syntheses

The Stehouwer and Goodman (2015) methodology provides a simplified and shortened synthesis of trans-1-tosyloxy-4-substituted-2-butenes using Ag(I) salts, enabling recovery of the majority of Ag(I) ions [1]. This procedure was specifically developed to access the (E)-fluorobutenyl tosylate precursor needed for ¹⁸F radiolabeling and subsequent conjugation to nortropane scaffolds. The methodology was also successfully applied to the synthesis of the corresponding cis-isomers, providing access to both stereochemical series for comparative studies [1]. The commercial availability of (2E)-4-fluorobut-2-en-1-amine hydrochloride at 95% purity (Sigma-Aldrich, Enamine sourcing) further reduces synthetic burden by providing the pre-formed (E)-configured amine building block that can be directly employed in N-alkylation reactions without requiring the tosylate intermediate in non-radiolabeled contexts .

Radiosynthesis fluorobutenyl tosylate Ag(I) salt methodology ¹⁸F labeling process chemistry

High-Impact Application Scenarios for (2E)-4-Fluorobut-2-en-1-amine Hydrochloride: Evidence-Backed Deployment in PET Tracer Development, SSAO/VAP-1 Inhibitor Synthesis, and GABAergic Probe Design


¹⁸F-Labeled Dopamine Transporter PET Tracer Development (e.g., [¹⁸F]FECNT and [¹⁸F]LBT-999 Series)

This compound is the definitive N-alkylation building block for constructing (E)-4-fluorobut-2-en-1-yl-substituted phenyltropane DAT ligands. The Stehouwer et al. (2010) study established that the N-(E)-fluorobutenyl group preserves DAT affinity (Ki = 0.4–9.5 nM across halophenyl variants) while enabling ¹⁸F incorporation for PET imaging [1]. The resulting tracer [¹⁸F]9 demonstrated the most favorable in vivo kinetics in nonhuman primates—including significant washout and putamen-to-cerebellum ratios ≥ 4—making it suitable for quantitative DAT imaging [1]. LBT-999 (the 4′-methylphenyl analog, compound 13, DAT Ki = 2.7 nM) was independently validated in rats and baboons, achieving striatum-to-cerebellum ratios of 18–30 and demonstrating suitability for extra-striatal DAT quantification [2][3]. Procurement of the (2E)-amine hydrochloride ensures correct stereochemistry for synthesizing these clinically translatable PET tracers.

Haloallylamine SSAO/VAP-1 Inhibitor Medicinal Chemistry Programs

The (2E)-4-fluorobut-2-en-1-amine scaffold is a core substructure in numerous haloallylamine-based SSAO/VAP-1 inhibitors claimed in patents US8426587B2 and US10717733 [1][2]. The (E)-configured fluorobutenyloxy linker connects the amine warhead to various aromatic substituents, generating potent mechanism-based inhibitors of primary amine oxidase activity. BindingDB data for (Z)-configured analogs in this series show IC₅₀ values > 3,000 nM against human recombinant SSAO/VAP-1 [3], underscoring the critical importance of stereochemistry. For medicinal chemistry teams synthesizing focused libraries of haloallylamine inhibitors, the commercial (2E)-amine hydrochloride provides the correct stereochemical starting point for generating (E)-configured 4-amino-2-fluorobut-2-enyloxy derivatives with maximal inhibitory potential.

GABA-C Receptor Pharmacological Probe Design Using 2-Fluoroallylamine Scaffolds

The demonstration that trans-4-amino-2-fluorobut-2-enoic acid acts as a potent GABA-C receptor agonist (KD = 2.43 μM), while the corresponding 2-methyl analog is an antagonist (IC₅₀ = 31.0 μM), establishes the 2-fluoroallylamine motif as a privileged pharmacophore for GABAergic probe development [1]. This functional switch—agonist vs antagonist—driven by a single fluorine-for-methyl substitution, makes the (2E)-4-fluorobut-2-en-1-amine building block uniquely valuable for designing GABA-C receptor tool compounds and potential therapeutics. The amine form (rather than the carboxylic acid) enables the synthesis of extended analogs where the basic amine can be conjugated to diverse aromatic or heterocyclic moieties while retaining the 2-fluoroallyl pharmacophore that dictates agonism.

Radiosynthetic Precursor Production for Automated ¹⁸F-Labeling Modules

The Ag(I)-mediated synthesis of trans-1-tosyloxy-4-fluorobut-2-ene, derived from the same (E)-fluorobutenyl scaffold, provides a streamlined precursor for automated ¹⁸F radiosynthesis modules [1]. The tosylate precursor reacts efficiently with K¹⁸F/Kryptofix-2.2.2 in CH₃CN at 105 °C for 15 minutes, followed by HPLC purification and solid-phase extraction, yielding the [¹⁸F]fluorobutenyl tosylate that can be conjugated to various nortropane or other amine scaffolds [2]. The commercial availability of the pre-formed (2E)-amine hydrochloride enables parallel development: non-radioactive reference standards can be synthesized directly from the amine, while the tosylate route is reserved for ¹⁸F incorporation. This dual-track approach accelerates PET tracer development timelines and reduces reliance on custom synthesis of stereochemically defined intermediates.

Quote Request

Request a Quote for (2E)-4-fluorobut-2-en-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.